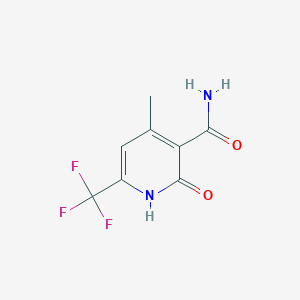

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-3-2-4(8(9,10)11)13-7(15)5(3)6(12)14/h2H,1H3,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYTJOFALZLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554903 | |

| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116548-07-3 | |

| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: Structure, Properties, and Potential Applications

Disclaimer: Publicly available experimental data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is limited. This guide is a comprehensive overview based on the known properties of the nicotinamide scaffold and the predicted influence of its substituents. The information provided herein is intended for research and drug development professionals and should be supplemented with experimental verification.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in a vast array of enzymatic redox reactions essential for cellular metabolism. The nicotinamide scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including roles in DNA repair, cellular signaling, and as a precursor to NAD+.

This technical guide focuses on a specific derivative, this compound, a molecule of interest due to the unique combination of substituents on the core nicotinamide ring. The presence of a hydroxyl group, a methyl group, and a trifluoromethyl group is expected to significantly modulate the physicochemical properties and biological activity of the parent nicotinamide molecule. This document provides a detailed exploration of its chemical structure, predicted properties, a plausible synthetic route, and potential biological significance.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring with a carboxamide group at the 3-position, a hydroxyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇F₃N₂O₂ | - |

| Molecular Weight | 220.15 g/mol | |

| CAS Number | 116548-07-3 | |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted Solubility | Not available | - |

| Predicted pKa | Not available | - |

| Predicted logP | Not available | - |

Note: The lack of available experimental data necessitates the use of predictive models for properties such as melting point, boiling point, solubility, pKa, and logP. These values should be determined experimentally for accurate characterization.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized through established organic chemistry methodologies for the construction of substituted pyridine rings. One potential approach is outlined below.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: A Generalized Approach

-

Condensation: A suitable trifluoromethyl-containing β-ketoester is condensed with an enamine derived from a methyl-substituted β-dicarbonyl compound. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

-

Cyclization and Aromatization: The resulting intermediate undergoes acid- or base-catalyzed cyclization to form the dihydropyridine ring, followed by oxidation to the aromatic pyridine core.

-

Hydrolysis and Amidation: The ester group on the pyridine ring is hydrolyzed to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia or an ammonia equivalent yields the desired nicotinamide.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would require experimental optimization.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is likely to be influenced by its structural similarity to nicotinamide and the nature of its substituents. The trifluoromethyl group, a strong electron-withdrawing group, can significantly alter the electronic properties of the pyridine ring and enhance metabolic stability and membrane permeability.

NAD+ Metabolism and PARP Inhibition

Nicotinamide is a key player in the salvage pathway for NAD+ biosynthesis. Many nicotinamide analogs are investigated for their potential to modulate the activity of enzymes involved in this pathway, such as poly(ADP-ribose) polymerases (PARPs). PARPs are crucial for DNA repair and cellular stress responses.

Caption: Potential Inhibition of the PARP-1 Signaling Pathway.

Experimental Protocol: PARP Inhibition Assay

A common method to assess the inhibitory activity of compounds against PARP enzymes is a cell-free enzymatic assay.

-

Reagents: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked DNA), NAD+, and a detection reagent (e.g., a fluorescent NAD+ analog).

-

Procedure: a. The test compound is incubated with the PARP-1 enzyme and activated DNA. b. The enzymatic reaction is initiated by the addition of NAD+. c. After a set incubation period, the reaction is stopped, and the amount of consumed NAD+ or formed poly(ADP-ribose) is quantified using a suitable detection method (e.g., fluorescence or ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound represents an intriguing molecule for researchers in drug discovery and chemical biology. While specific experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential biological relevance based on the well-established chemistry and biology of the nicotinamide scaffold. The unique substitution pattern suggests that this compound could exhibit novel pharmacological properties, warranting further investigation into its synthesis and biological evaluation. Researchers are encouraged to use this guide as a starting point for their own experimental explorations of this and related substituted nicotinamides.

Technical Guide: Physicochemical and Biological Profile of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (CAS 116548-07-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data, potential experimental protocols, and hypothesized biological significance of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (CAS 116548-07-3). Due to the limited publicly available experimental data for this specific compound, this guide incorporates predicted values, data from structurally related compounds, and established methodologies for analogous molecules. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel nicotinamide derivatives.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other parameters are largely based on computational predictions or data from analogous structures due to a lack of published experimental values.

| Property | Value | Source/Method |

| CAS Number | 116548-07-3 | |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |

| Molecular Weight | 220.15 g/mol | [] |

| Predicted Boiling Point | 265.6 ± 35.0 °C (for 2-hydroxy-6-(trifluoromethyl)pyridine) | [4] |

| Predicted LogP | 1.23 (for 2-hydroxy-6-(trifluoromethyl)pyridine) | [5] |

| Solubility | Expected to have moderate solubility in ether solvents and poor solubility in water. | [4] |

Experimental Protocols

Synthesis Protocol (Hypothetical)

The synthesis of this compound can be conceptually approached based on methods for preparing similar 2-hydroxypyridine derivatives. A potential synthetic route could involve the hydrolysis of a corresponding 2-chloro or 2-fluoro derivative.

Reaction Scheme:

Caption: Hypothetical synthesis of the target compound via hydrolysis.

Procedure:

-

Reaction Setup: A high-pressure Parr reactor is charged with 2-chloro-4-methyl-6-(trifluoromethyl)nicotinamide.

-

Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is prepared. The strength of the basic solution is typically in the range of 10-20% w/v.[6]

-

Reaction Conditions: The reactor is sealed and heated to a temperature of at least 140-150°C under autogenous pressure.[6] The basic solution is then added to the reactor over a period of several hours. The reaction mixture is maintained at this temperature for an additional 4-6 hours to ensure complete conversion.

-

Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final this compound.[7]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using reverse-phase HPLC.

Workflow:

Caption: General workflow for HPLC analysis of nicotinamide derivatives.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1290 Infinity II or similar system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength around 260 nm.

-

Injection Volume: 5-20 µL.

Biological Significance and Signaling Pathways

Specific biological activities for this compound have not been extensively reported. However, the nicotinamide scaffold is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism and signaling. The introduction of a trifluoromethyl group can significantly alter the compound's properties, such as lipophilicity and metabolic stability, potentially leading to novel biological effects.[5][8] Derivatives of trifluoromethyl nicotinamide have been investigated for their fungicidal and insecticidal activities.[9][10][11]

General Nicotinamide-Related Signaling Pathways

As a nicotinamide derivative, this compound could potentially influence pathways dependent on NAD+ levels.

NAD+ Biosynthesis and Consumption:

Nicotinamide is a key precursor in the NAD+ salvage pathway, a primary route for maintaining cellular NAD+ pools. Enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) are central to this pathway. NAD+ is consumed by several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in processes like DNA repair, gene expression, and stress responses.

Caption: Overview of the NAD+ salvage pathway and major consuming enzymes.

Potential as a Modulator of NAD+-Dependent Enzymes:

Due to its structural similarity to nicotinamide, this compound could act as a substrate, activator, or inhibitor of enzymes involved in NAD+ metabolism. For instance, it might compete with nicotinamide for binding to NAMPT or modulate the activity of sirtuins or PARPs. Further experimental validation is necessary to elucidate its specific roles.

Conclusion

This compound is a nicotinamide derivative with potential for further investigation in various scientific fields, particularly in drug discovery and agrochemicals. This guide provides a foundational understanding of its physicochemical properties and outlines potential experimental approaches for its synthesis and analysis. The exploration of its biological activities, especially its interaction with NAD+-dependent pathways, represents a promising area for future research. Researchers are encouraged to use the information presented herein as a starting point for their investigations, while recognizing the need for empirical validation of the predicted data and hypothesized protocols.

References

- 1. This compound | 116548-07-3 [sigmaaldrich.com]

- 2. 116548-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Synthetic Pathways for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry and drug development. In the absence of a directly published synthetic route, this document provides a detailed, two-step methodology commencing with the synthesis of the key intermediate, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, followed by its hydrolysis to the target amide. The proposed synthesis is grounded in established principles of pyridine ring formation and nitrile hydrolysis. This guide includes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and reaction mechanism to aid in laboratory-scale synthesis and process development.

Introduction

Substituted nicotinamides are a critical class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The target molecule, this compound, possesses a unique substitution pattern on the pyridine ring, suggesting potential for novel pharmacological properties. This guide details a plausible and accessible synthetic route, designed to facilitate its synthesis for further investigation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the construction of the substituted pyridine ring system through a cyclocondensation reaction, followed by the hydrolysis of a nitrile intermediate to the desired nicotinamide.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

This procedure is based on the well-established Guareschi-Thorpe pyridine synthesis, which involves the condensation of a β-ketoester with an enamine.

Reaction Scheme:

(Chemical structures of Ethyl 4,4,4-trifluoroacetoacetate and 3-Aminocrotononitrile reacting to form 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile with the elimination of ethanol and water).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (v) |

| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 0.1 | 18.41 | 14.5 mL |

| 3-Aminocrotononitrile | 82.10 | 0.1 | 8.21 | - |

| Piperidine | 85.15 | 0.01 | 0.85 | 1.0 mL |

| Ethanol (absolute) | 46.07 | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 0.1 mol) and 3-aminocrotononitrile (8.21 g, 0.1 mol).

-

Add absolute ethanol (100 mL) to the flask and stir the mixture to dissolve the reactants.

-

Add piperidine (1.0 mL, 0.01 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 70-80% |

| Purity (by NMR) | >95% |

| Melting Point | 233-237 °C |

Step 2: Hydrolysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile to this compound

This procedure employs concentrated sulfuric acid to hydrolyze the nitrile functional group to a primary amide.

Reaction Scheme:

(Chemical structure of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile being converted to this compound in the presence of sulfuric acid and water).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (v) |

| 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | 202.13 | 0.05 | 10.11 | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | - | 50 mL |

| Deionized Water | 18.02 | - | - | As needed |

| Sodium Bicarbonate (saturated solution) | 84.01 | - | - | As needed |

Procedure:

-

Carefully add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (10.11 g, 0.05 mol) in small portions to a 250 mL beaker containing concentrated sulfuric acid (50 mL) while stirring in an ice bath. Maintain the temperature below 20 °C during the addition.

-

Once the addition is complete, remove the ice bath and heat the mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC (ethyl acetate).

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approximately 200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

-

Dry the purified product under vacuum.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by NMR) | >98% |

Reaction Mechanism

The hydrolysis of the nitrile to the amide under acidic conditions proceeds through a well-established mechanism.

Figure 2: Mechanism of acid-catalyzed nitrile hydrolysis.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

-

Ethyl 4,4,4-trifluoroacetoacetate: Flammable liquid and vapor. Causes skin irritation. Harmful to aquatic life with long-lasting effects. Keep away from heat, sparks, and open flames.[1][2][3]

-

3-Aminocrotononitrile: Harmful if swallowed. Toxic in contact with skin. May cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care and always add acid to water, never the reverse.[7][8][9][10][11]

Conclusion

This technical guide provides a comprehensive and detailed proposed synthetic pathway for this compound. The described two-step synthesis, involving a cyclocondensation followed by hydrolysis, offers a practical and efficient route for obtaining this molecule for research and development purposes. The provided experimental protocols, data tables, and mechanistic diagrams are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminocrotononitrile - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Aminocrotononitrile | 1118-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 8. CCOHS: Sulfuric Acid [ccohs.ca]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ehs.com [ehs.com]

- 11. carlroth.com:443 [carlroth.com:443]

Putative Mechanism of Action of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide

Disclaimer: Direct experimental data on the biological activity and mechanism of action of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is not extensively available in the public domain. This guide, therefore, presents a putative mechanism of action based on the well-established biological roles of its parent molecule, nicotinamide, and the predicted influence of its chemical substituents. The proposed pathways and experimental protocols are hypothetical and intended to serve as a framework for future research.

Introduction

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][2] The compound this compound is a substituted derivative of nicotinamide. While its specific biological functions are yet to be fully elucidated, its structure suggests potential modulatory effects on the known pathways of nicotinamide. This document outlines the hypothesized mechanism of action of this compound, drawing parallels with nicotinamide and considering the physicochemical properties imparted by the hydroxy, methyl, and trifluoromethyl groups.

The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and lipophilicity, potentially increasing cell permeability and target interaction.[3] The hydroxy and methyl groups can also influence the electronic and steric properties of the molecule, thereby affecting its biological activity.

Core Putative Mechanisms of Action

The mechanism of action of this compound is likely multifaceted, stemming from its structural similarity to nicotinamide. The core putative mechanisms can be categorized as follows:

-

Modulation of NAD+ Dependent Pathways: As a nicotinamide analog, the compound may influence the synthesis and utilization of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various enzymes.[4]

-

Anti-inflammatory Activity: Nicotinamide is known for its anti-inflammatory properties, primarily through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) and the modulation of pro-inflammatory cytokine production.[5][6] The substituted nicotinamide may retain or enhance these properties.

-

Antioxidant Effects: Nicotinamide contributes to the cellular antioxidant defense system. The derivative may exhibit direct or indirect antioxidant activities.

Detailed Putative Signaling Pathways

Involvement in the NAD+ Salvage Pathway

Nicotinamide is a key component of the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[4] this compound could potentially interact with this pathway in several ways:

-

Substrate for NAMPT: It might act as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, leading to the formation of a modified nicotinamide mononucleotide (NMN) analog.[6]

-

Inhibitor of NAMPT: Conversely, the substitutions on the pyridine ring could hinder its binding to the active site of NAMPT, potentially leading to competitive inhibition of NAD+ synthesis.

Anti-inflammatory Signaling via PARP-1 Inhibition

Overactivation of PARP-1 in response to DNA damage can deplete cellular NAD+ and ATP stores, leading to cell death. Nicotinamide inhibits PARP-1.[5] The trifluoromethyl group, being strongly electron-withdrawing, might enhance the interaction of the nicotinamide headgroup with the enzyme's active site, potentially leading to more potent inhibition.

Proposed Experimental Protocols

To investigate the putative mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

In Vitro Enzyme Assays

Objective: To determine the direct effect of the compound on key enzymes in the NAD+ salvage and inflammatory pathways.

Protocol 1: NAMPT Activity Assay

-

Recombinant human NAMPT is incubated with varying concentrations of this compound and the known substrate nicotinamide.

-

The reaction is initiated by the addition of phosphoribosyl pyrophosphate (PRPP).

-

The production of NMN is monitored over time using a coupled-enzyme assay that detects the conversion of NMN to NAD+, which is then quantified by a colorimetric or fluorometric method.

-

IC50 values are calculated to determine the inhibitory potential of the compound.

Protocol 2: PARP-1 Activity Assay

-

Recombinant human PARP-1 is incubated with a histone-coated plate and activated with nicked DNA.

-

Varying concentrations of the test compound are added along with biotinylated NAD+.

-

The incorporation of biotinylated ADP-ribose onto histones is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

-

The IC50 value is determined by measuring the reduction in signal in the presence of the compound.

Cell-Based Assays

Objective: To assess the effects of the compound on cellular processes related to its putative mechanism of action in a relevant cell line (e.g., macrophages for inflammation, or a cancer cell line with high PARP activity).

Protocol 3: Cellular NAD+ Level Measurement

-

Cells are treated with various concentrations of this compound for different time points.

-

Cellular NAD+ and NADH levels are measured using a commercially available bioluminescent or colorimetric assay kit.

-

Changes in the NAD+/NADH ratio are analyzed to understand the impact on cellular redox state.

Protocol 4: Pro-inflammatory Cytokine Quantification

-

A macrophage cell line (e.g., RAW 264.7) is pre-treated with the test compound.

-

Inflammation is induced by treatment with lipopolysaccharide (LPS).

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.

-

The dose-dependent inhibition of cytokine release by the compound is determined.

Data Presentation

Should experimental data become available, it is recommended to present it in a clear and structured tabular format for easy comparison.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Compound | NAMPT IC50 (µM) | PARP-1 IC50 (µM) |

| Nicotinamide | >1000 | 50 |

| This compound | TBD | TBD |

Table 2: Hypothetical Cell-Based Assay Data

| Compound (at 10 µM) | Change in Cellular NAD+ Level (%) | Inhibition of LPS-induced TNF-α Release (%) |

| This compound | TBD | TBD |

Experimental Workflow Visualization

A logical workflow for investigating the putative mechanism of action is crucial for a systematic approach.

Conclusion

This compound is a nicotinamide derivative with the potential for novel biological activities. Based on its structure, it is hypothesized to act by modulating NAD+-dependent pathways and exhibiting anti-inflammatory effects, possibly through enhanced inhibition of PARP-1. The proposed experimental protocols and workflows provide a roadmap for the systematic investigation of these putative mechanisms. Further research is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound for its potential therapeutic applications.

References

- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 5. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Trifluoromethylnicotinamides: A Technical Overview

Disclaimer: This technical guide addresses the potential biological activities of compounds structurally related to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. As of the date of this publication, no specific biological activity data for this compound is publicly available. The information presented herein is based on studies of analogous trifluoromethylnicotinamide derivatives and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous coenzymes and pharmacologically active agents. The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide explores the biological activities of various trifluoromethylnicotinamide derivatives, offering insights into their potential therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate them.

Antifungal Activity

A number of studies have highlighted the potential of trifluoromethylnicotinamide derivatives as potent antifungal agents. These compounds have been shown to be effective against a range of fungal pathogens, including clinically relevant species like Candida albicans.

Quantitative Antifungal Activity Data

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

| Nicotinamide Derivative 16g | Candida albicans SC5314 | MIC | 0.25 µg/mL | [1] |

| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans (6 strains) | MIC | 0.125–1 µg/mL | [1] |

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (3) | Rhizoctonia solani | Antifungal Activity | Moderate | [1] |

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (3) | Sclerotinia sclerotiorum | Antifungal Activity | Moderate | [1] |

| Nicotinamide Analogue 5 | Candida albicans | Antifungal Activity | Excellent | [1] |

| Nicotinamide Analogue 5 | Cryptococcus neoformans | Antifungal Activity | Excellent | [1] |

| Nicotinamide Analogue 5 | Aspergillus fumigatus | Antifungal Activity | Excellent | [1] |

| 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide (2) | Alternaria alternata | Fungicidal Activity | Good | [1] |

MIC: Minimum Inhibitory Concentration

Mechanism of Action: Disruption of the Fungal Cell Wall

Studies suggest that the antifungal activity of certain trifluoromethylnicotinamide derivatives is linked to the disruption of the fungal cell wall. This is a crucial mechanism as the cell wall is essential for fungal viability and is a validated target for antifungal drugs.

References

A Comprehensive Review of Trifluoromethylnicotinamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When incorporated into the nicotinamide scaffold, a versatile pharmacophore, the resulting trifluoromethylnicotinamide derivatives exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive review of the current literature on trifluoromethylnicotinamide derivatives, focusing on their synthesis, diverse biological applications, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of Trifluoromethylnicotinamide Derivatives

The synthesis of trifluoromethylnicotinamide derivatives primarily revolves around the preparation of the key intermediate, 4-trifluoromethylnicotinic acid, and its subsequent amidation. Several synthetic routes have been reported, often starting from readily available precursors.

A common and scalable approach involves the acylation of 4-trifluoromethylnicotinic acid to form an acyl chloride, followed by an amidation reaction with a desired amine.[3] This versatile two-step process allows for the introduction of diverse functionalities on the amide nitrogen, enabling the exploration of a broad chemical space for SAR studies.

Experimental Protocol: General Synthesis of Flonicamid (N-cyanomethyl-4-trifluoromethylnicotinamide)

This protocol is a generalized representation based on common synthetic methods described in the patent literature.[3]

Step 1: Acyl Chlorination of 4-Trifluoromethylnicotinic Acid

-

To a solution of 4-trifluoromethylnicotinic acid in a suitable solvent (e.g., toluene, dichloromethane), add an acyl chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[3]

-

A catalytic amount of a suitable catalyst (e.g., N,N-dimethylformamide, pyridine) is often added.[3]

-

The reaction mixture is heated under reflux for a period of 4-5 hours to ensure complete conversion to 4-trifluoromethylnicotinoyl chloride.[3]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Amidation with Aminoacetonitrile Hydrochloride

-

In a separate reaction vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., triethylamine, sodium bicarbonate).[3]

-

The solution of 4-trifluoromethylnicotinoyl chloride from Step 1 is then added dropwise to the aqueous solution of aminoacetonitrile at a controlled temperature (typically between 0-100 °C).[3]

-

The reaction is stirred for 2-3 hours to facilitate the amidation reaction.[3]

-

The resulting solid product, flonicamid, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system to obtain the final product of high purity.

A facile one-step coupling reaction has also been reported for the synthesis of a series of nicotinamide derivatives, which can be adapted for trifluoromethyl-substituted analogs. This method utilizes a coupling agent, such as PyBOP, in the presence of a base like triethylamine to directly couple a carboxylic acid with an amine.

Biological Activities and Structure-Activity Relationships

Trifluoromethylnicotinamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for development in agriculture and medicine.

Insecticidal Activity

The most prominent example of an insecticidal trifluoromethylnicotinamide is Flonicamid . It is a selective aphicide that acts as a chordotonal organ modulator.[4] Interestingly, flonicamid itself is a pro-insecticide. Its major metabolite, 4-trifluoromethylnicotinamide (TFNA-AM) , is the active molecule that potently stimulates the chordotonal organs in insects.[4] This stimulation disrupts the insects' sense of gravity and coordination, leading to cessation of feeding and eventual death. The functional effects of TFNA-AM on chordotonal organs are similar to those of TRPV channel modulators, although it does not act directly on these channels, suggesting an upstream target in the signaling pathway.[4]

Antifungal Activity

Several studies have highlighted the potential of trifluoromethylnicotinamide derivatives as antifungal agents. For instance, a series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans. One of the lead compounds, 16g , which contains an isopropylphenyl group attached to the amide nitrogen, exhibited a potent minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314.[5] The structure-activity relationship studies revealed that the position of the amino and isopropyl groups on the phenyl ring was crucial for its antifungal potency.[5] Furthermore, compound 16g demonstrated significant activity against fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL.[5] The proposed mechanism of action for these compounds involves the disruption of the fungal cell wall.[5]

| Compound | Target Organism | MIC (μg/mL) | Reference |

| 16g | Candida albicans SC5314 | 0.25 | [5] |

| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | [5] |

In another study, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which can be considered structurally related to trifluoromethylnicotinamides, showed good in vitro antifungal activities against a panel of plant pathogenic fungi at a concentration of 50 μg/mL.[6]

Anticancer Activity

The trifluoromethylnicotinamide scaffold has also been explored for its potential in cancer therapy. Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD salvage pathway into unnatural NAD derivatives.[7] These unnatural NAD analogs then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides and a key target in cancer chemotherapy.[1][7] This bio-activation strategy leads to the targeted inhibition of IMPDH in cancer cells, ultimately causing cell death.[7] This mechanism highlights a promising avenue for developing tumor-activated IMPDH inhibitors.

Furthermore, certain trifluoromethylnicotinamide derivatives have been investigated as inhibitors of DNA demethylase ALKBH2, which is highly expressed in some cancers like glioblastoma.[4] A potent and selective ALKBH2 inhibitor, AH2-15c , was discovered with an IC50 value of 0.031 ± 0.001 μM.[4] While this compound had poor cell permeability, its un-hydrolyzed counterpart, AH2-14c , demonstrated significant anti-viability, anti-proliferation, and anti-migration activities against U87 glioblastoma cells.[4]

| Compound | Target | IC50 (μM) | Cell Line | Activity | Reference |

| AH2-15c | ALKBH2 | 0.031 ± 0.001 | - | Enzymatic Inhibition | [4] |

| AH2-14c | - | - | U87 Glioblastoma | Anti-viability, Anti-proliferation, Anti-migration | [4] |

Newly synthesized niflumic acid derivatives containing a trifluoromethylphenylamino nicotinic acid core have been shown to inhibit the palmitoylation and transcriptional activity of TEAD, a key component of the Hippo signaling pathway, and exhibited growth-inhibitory effects against several carcinoma cell lines.[8]

Signaling Pathways and Experimental Workflows

The diverse biological activities of trifluoromethylnicotinamide derivatives are a result of their interaction with various biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and a general experimental workflow for the discovery of these compounds.

Caption: Metabolic activation of the pro-insecticide flonicamid.

Caption: NAD salvage pathway metabolism of thiophenyl nicotinamide derivatives.

Caption: General experimental workflow for trifluoromethylnicotinamide derivatives.

Conclusion

Trifluoromethylnicotinamide derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. The synthetic accessibility of these molecules allows for extensive chemical modifications to fine-tune their pharmacological properties. The demonstrated efficacy of these derivatives as insecticides, antifungal agents, and anticancer therapeutics underscores their potential for further development. Future research in this area should continue to focus on elucidating the precise mechanisms of action, optimizing the lead compounds to enhance their potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles to pave the way for their clinical and agricultural applications. The unique mode of action of some of these derivatives, such as the bio-activation to potent enzyme inhibitors, offers exciting opportunities for the design of next-generation targeted therapies.

References

- 1. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 4. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. mdpi.com [mdpi.com]

- 7. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Profile of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Overview Based on Related Nicotinamide Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the current landscape of information regarding 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. Extensive searches of scientific literature and patent databases have revealed a significant scarcity of specific data for this particular compound. Therefore, this document provides a comprehensive overview based on the synthesis, biological activities, and mechanisms of action of structurally related trifluoromethyl-substituted nicotinamide derivatives and the broader nicotinamide class. The experimental protocols and potential signaling pathways described herein are general and should be adapted and validated for the specific compound of interest.

Introduction to Nicotinamide and its Trifluoromethylated Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in redox reactions and a substrate for various enzymes involved in signaling pathways, DNA repair, and gene regulation.

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and potency. The electron-withdrawing nature of the CF3 group can significantly alter the chemical and biological properties of the parent molecule. In the context of nicotinamide, a trifluoromethyl substitution is anticipated to modulate its activity and potential therapeutic applications. While research on this compound is not publicly available, studies on related compounds suggest potential applications in areas such as agriculture and medicine.

Synthesis of Trifluoromethyl-Substituted Nicotinamides

The synthesis of trifluoromethyl-substituted pyridine rings, the core of these nicotinamide derivatives, can be achieved through several methods. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block.

General Synthetic Approach:

A prevalent method for creating trifluoromethyl-substituted pyridines involves the reaction of a trifluoromethyl-containing precursor with an appropriate cyclization partner. For instance, 4-trifluoromethyl nicotinic acid, a related compound, can be synthesized from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile through acylation, cyclization, and hydrolysis. The subsequent conversion of the nicotinic acid to the nicotinamide can be achieved through standard amidation procedures.

Experimental Protocol: General Amidation of a Nicotinic Acid Derivative

This protocol describes a general method for the conversion of a nicotinic acid to a nicotinamide, which would be a final step in the synthesis of this compound from its corresponding carboxylic acid.

| Step | Procedure | Reagents/Conditions |

| 1 | Acid Chloride Formation | To a solution of the trifluoromethyl-substituted nicotinic acid in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). |

| 2 | Amidation | In a separate flask, dissolve ammonia or an appropriate amine in an anhydrous solvent. Cool the solution in an ice bath. Slowly add the freshly prepared acid chloride solution to the amine solution. |

| 3 | Work-up and Purification | After the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography. |

Synthesis Workflow Diagram

Caption: General synthetic workflow for trifluoromethyl-substituted nicotinamides.

Potential Biological Activities and Mechanisms of Action

While no specific biological data exists for this compound, the activities of other nicotinamide derivatives provide a basis for speculation. Nicotinamides are known to influence a variety of biological processes, primarily through their role in NAD+ metabolism.

Potential Activities based on Related Compounds:

-

Enzyme Inhibition: Some trifluoromethyl-substituted nicotinamide derivatives have been investigated as inhibitors of enzymes such as succinate dehydrogenase, suggesting potential applications as fungicides.

-

Anti-inflammatory Effects: Nicotinamide itself possesses anti-inflammatory properties by inhibiting the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and reducing the production of pro-inflammatory cytokines.

-

Anti-angiogenic Properties: Certain nicotinamide derivatives have been shown to inhibit vascular endothelial growth factor (VEGF)-mediated signaling, suggesting potential as anti-cancer agents.

Core Signaling Pathway: NAD+ Biosynthesis and Consumption

The biological effects of nicotinamide and its derivatives are intrinsically linked to the cellular pool of NAD+. There are three main pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.

Caption: Simplified overview of NAD+ biosynthesis and consumption pathways.

Experimental Protocols for Characterization and Biological Evaluation

The following are general protocols that would be essential for the characterization and initial biological screening of a novel nicotinamide derivative like this compound.

Table 1: General Experimental Protocols

| Experiment | Methodology | Purpose |

| Structural Characterization | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire spectra on a high-field NMR spectrometer. | To confirm the chemical structure and purity of the synthesized compound. |

| Mass Spectrometry (MS): Utilize techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS). | To determine the molecular weight and elemental composition. | |

| In vitro Enzyme Inhibition Assay | Biochemical Assay: Use a purified enzyme (e.g., succinate dehydrogenase) and its substrate. Measure the enzyme activity in the presence of varying concentrations of the test compound using a spectrophotometer or fluorometer. | To determine the inhibitory potency (e.g., IC₅₀ value) of the compound against a specific enzyme target. |

| Cell Viability Assay | MTT or MTS Assay: Culture relevant cell lines (e.g., cancer cell lines, fungal cells) in 96-well plates. Treat the cells with a range of concentrations of the compound for a specified duration. Add MTT or MTS reagent and measure the absorbance to determine cell viability. | To assess the cytotoxic or cytostatic effects of the compound on different cell types. |

| Anti-inflammatory Activity Assay | Cytokine Measurement (ELISA): Stimulate immune cells (e.g., macrophages) with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits. | To evaluate the potential anti-inflammatory effects of the compound. |

Conclusion and Future Directions

While this compound remains a molecule with an uncharacterized biological profile, the broader family of nicotinamide derivatives, particularly those bearing a trifluoromethyl group, holds significant promise for applications in both agriculture and medicine. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to synthesize and characterize this and other novel nicotinamide analogs.

Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities. Screening against a panel of enzymes, cancer cell lines, and microbial strains would be a crucial first step in elucidating its potential therapeutic or agrochemical value. Furthermore, mechanistic studies to understand its impact on NAD+ metabolism and related signaling pathways will be essential for its future development. The lack of current data presents a clear opportunity for novel discovery in the field of medicinal and bioorganic chemistry.

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a molecule of interest in medicinal chemistry and drug development. The document outlines predicted spectroscopic data, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and logical workflows for these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and known spectroscopic values for similar functional groups and substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic proton, the methyl group protons, the amide protons, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.0 - 13.0 | Singlet (broad) | 1H | -OH |

| ~ 7.5 - 8.5 | Singlet (broad) | 2H | -CONH₂ |

| ~ 6.5 - 7.0 | Singlet | 1H | Ar-H (H5) |

| ~ 2.3 - 2.6 | Singlet | 3H | -CH₃ |

1.1.2. ¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl and amide groups, and the electron-donating effects of the hydroxyl and methyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Amide) |

| ~ 160 - 165 | C2-OH |

| ~ 150 - 155 | C6-CF₃ |

| ~ 140 - 145 | C4-CH₃ |

| ~ 120 - 130 (q, J ≈ 270-280 Hz) | -CF₃ |

| ~ 115 - 125 | C3 |

| ~ 105 - 115 | C5 |

| ~ 18 - 22 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3350 - 3150 | Medium (two bands) | N-H Stretch | Amide (-NH₂) |

| 1680 - 1650 | Strong | C=O Stretch | Amide I |

| 1620 - 1580 | Medium | N-H Bend | Amide II |

| 1600 - 1450 | Medium to Weak | C=C and C=N Stretch | Aromatic Ring |

| 1350 - 1150 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | Medium | C-O Stretch | Phenolic C-O |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electrospray ionization (ESI), would show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Ion | Notes |

| ~ 235.05 | [M+H]⁺ | Protonated molecular ion |

| ~ 218.05 | [M-NH₂]⁺ | Loss of the amino group from the amide |

| ~ 190.05 | [M-CONH₂]⁺ | Loss of the carboxamide group |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr, spectroscopic grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Place an empty sample holder or a pure KBr pellet in the spectrometer.

-

Record a background spectrum to subtract atmospheric and instrumental interferences.

-

-

Sample Spectrum Acquisition:

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Materials:

-

This compound sample (~1 mg)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion)

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: Integration of spectroscopic data for structural elucidation.

Solubility Profile of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide possesses a combination of functional groups that will influence its solubility in various laboratory solvents. The presence of the hydroxyl (-OH) and amide (-CONH2) groups suggests the potential for hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the trifluoromethyl (-CF3) group is known to increase lipophilicity, which would enhance solubility in non-polar organic solvents.[1]

Based on these structural characteristics, a qualitative solubility profile can be predicted. This profile serves as a foundational guide for solvent selection in synthesis, purification, and formulation studies.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl and amide groups can participate in hydrogen bonding with protic solvents. However, the overall lipophilicity introduced by the methyl and trifluoromethyl groups on the pyridine ring may limit high solubility in highly polar solvents like water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and have a dipole moment, which can effectively solvate the polar functional groups of the molecule. The trifluoromethyl group's contribution to lipophilicity is less of a hindrance in these solvents compared to polar protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The presence of polar functional groups (hydroxyl and amide) significantly reduces the solubility in non-polar solvents. The principle of "like dissolves like" suggests that the compound's polarity is too high for significant dissolution in non-polar environments. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can solvate a range of organic compounds. The trifluoromethyl group may enhance solubility in these solvents. |

Experimental Protocol for Solubility Determination

A precise and quantitative understanding of solubility is crucial for drug development. The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of reaching equilibrium saturation.

Gravimetric Method

This is a common and straightforward method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the compound.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C) to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically 24-72 hours.

-

After the incubation period, visually inspect the vials to ensure that excess solid is still present, indicating a saturated solution.

-

Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette and transfer it to a pre-weighed container.

-

Evaporate the solvent from the supernatant container in a drying oven until a constant weight of the dissolved solid is achieved.

-

Weigh the container with the dried solid and calculate the mass of the dissolved compound.

-

The solubility can then be expressed in terms of mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound using the gravimetric method.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated in the literature, nicotinamide and its derivatives are known to play significant roles in various biological processes. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.

Derivatives of nicotinamide have been investigated for a range of therapeutic applications, including as antifungal, anti-inflammatory, and neuroprotective agents.[2][3] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, potentially leading to improved pharmacological properties.[1]

Diagram 2: Generalized Signaling Pathway for Nicotinamide Derivatives

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a nicotinamide derivative.

The diagram above illustrates a plausible mechanism where a nicotinamide derivative is taken up by the cell, potentially converted into a biologically active form like NAD+, which then modulates the activity of key enzymes involved in cellular signaling, leading to therapeutic effects. Further research is required to determine the specific molecular targets and signaling pathways of this compound.

This technical guide provides a framework for understanding and investigating the solubility and potential biological role of this compound. The provided experimental protocol offers a starting point for researchers to generate crucial quantitative data, which will be invaluable for the advancement of drug discovery and development projects involving this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Potential Protein Targets for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific biological data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. This guide, therefore, presents potential protein targets and experimental strategies based on the known activities of structurally related nicotinamide and trifluoromethyl-containing compounds. All quantitative data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a synthetic derivative of nicotinamide, a form of vitamin B3. The introduction of a trifluoromethyl group can significantly alter the compound's physicochemical properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to protein targets. While direct experimental evidence is not available, the structural similarity to other biologically active nicotinamide derivatives suggests potential therapeutic applications, particularly in oncology and infectious diseases. This document outlines a proposed strategy for identifying and validating the protein targets of this compound.

Proposed Biological Activities and Potential Protein Targets

Based on the activities of analogous compounds, two primary areas of investigation are proposed: anticancer and antifungal activities.

Anticancer Activity

Nicotinamide and its derivatives have been investigated for their anticancer properties. The trifluoromethyl moiety is a common feature in many modern pharmaceuticals, often conferring increased efficacy.

Potential Protein Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy.

-

Sirtuin 2 (SIRT2): A member of the sirtuin family of NAD-dependent deacetylases, which are involved in cell cycle regulation and tumorigenesis. Nicotinamide is a known inhibitor of sirtuins.

-

Poly (ADP-ribose) polymerase (PARP): A family of proteins involved in DNA repair. PARP inhibitors are effective in treating cancers with specific DNA repair defects.

Antifungal Activity

Several nicotinamide derivatives have demonstrated potent antifungal activity.

Potential Protein Target:

-

Succinate Dehydrogenase (SDH): An enzyme complex involved in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts fungal respiration and is a known mechanism of action for several fungicides.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be generated through the experimental protocols outlined in this guide.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 8.5 |

| HepG2 | Hepatocellular Carcinoma | 12.3 |

| A549 | Lung Carcinoma | 15.1 |

| MCF-7 | Breast Adenocarcinoma | 10.2 |

Table 2: Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC50 (nM) |

| VEGFR-2 | 85 |

| SIRT2 | 150 |

| PARP-1 | 220 |

| Succinate Dehydrogenase (Fungal) | 55 |

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

4.1.1 Materials and Reagents:

-

Human cancer cell lines (e.g., HCT-116, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

4.1.2 Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the growth medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1][2]

VEGFR-2 Enzyme Inhibition Assay

This protocol measures the ability of the compound to inhibit the kinase activity of VEGFR-2.

4.2.1 Materials and Reagents:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Anti-phosphotyrosine antibody conjugated to a detectable label

-

Test compound

4.2.2 Procedure:

-

Add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the plate at 30°C for a specified time.

-

Stop the reaction and detect the amount of phosphorylated substrate using the labeled anti-phosphotyrosine antibody.

-

Measure the signal and calculate the percentage of inhibition relative to a control without the compound.

-

Determine the IC50 value from the dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH.

4.3.1 Materials and Reagents:

-

Isolated mitochondria or cell lysates containing SDH

-

SDH assay buffer

-

Succinate (substrate)

-

DCIP (2,6-dichlorophenolindophenol) as an electron acceptor

-

Test compound

4.3.2 Procedure:

-

Prepare samples (e.g., homogenized tissue or cultured cells) in ice-cold SDH Assay Buffer.[3]

-

Centrifuge to remove insoluble material.[3]

-

In a 96-well plate, add the sample, SDH assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the SDH substrate mix and a probe.

-

Measure the decrease in absorbance of DCIP at 600 nm over time in kinetic mode.[3]

-

The rate of DCIP reduction is proportional to the SDH activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Target Identification by Affinity Chromatography-Mass Spectrometry

This protocol aims to identify the direct binding partners of the compound from a cell lysate.

4.4.1 Materials and Reagents:

-

Synthesis of a derivatized version of the compound with an affinity tag (e.g., biotin).

-

Streptavidin-coated agarose beads.

-

Cell lysate from a relevant cell line.

-

Wash buffers.

-

Elution buffer.

-

SDS-PAGE gels.

-

Mass spectrometer.

4.4.2 Procedure:

-

Incubate the biotinylated compound with the cell lysate to allow for binding to target proteins.

-

Add the streptavidin beads to capture the biotinylated compound-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and identify them by mass spectrometry.[4]

Mandatory Visualizations

Proposed Signaling Pathway: VEGFR-2 Inhibition

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow: IC50 Determination

Caption: Workflow for determining the IC50 value using an MTT assay.

Logical Relationship: Target Identification Strategy

References

A Technical Guide to In Silico Docking Studies of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in silico docking studies for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide have not been published. This technical guide, therefore, presents a comprehensive, hypothetical study based on established methodologies for analogous nicotinamide mimetics and their known protein targets. The data and specific interactions described herein are illustrative to guide future research for this molecule.

Introduction: The Rationale for Targeting PARP-1